molecular formula C17H18N2O3 B8590688 Methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate

Methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate

Cat. No.: B8590688
M. Wt: 298.34 g/mol
InChI Key: MGWNTAOWAMMVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl 3-(2-amino-N-benzylanilino)-3-oxopropanoate

InChI

InChI=1S/C17H18N2O3/c1-22-17(21)11-16(20)19(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18/h2-10H,11-12,18H2,1H3

InChI Key

MGWNTAOWAMMVMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (3 g) was added to a solution of methyl 3-(benzyl(2-nitrophenyl)amino)-3-oxopropanoate (400 mg, 1.22 mmol) in EtOH (10 mL) and NH4Cl (10 mL). The reaction mixture was heated at 70° C. for 2 h. The mixture was filtered off and the filtrate was extracted by EA (50 mL), the separated organic layer was dried over Na2SO4. After the solvent was removed in vacuum, the residue was purified by combi-flash to give methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate as a yellow solid (200 mg, 55%). LRMS (M+H)+: 298 m/z.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.